

Technical Guide: Physicochemical Properties of 3-(1-Pyrrolidylmethyl)benzoic Acid Hydrochloride

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Compound of Interest

Compound Name: 3-(1-Pyrrolidylmethyl)benzoic Acid Hydrochloride

Cat. No.: B1288085

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical properties of **3-(1-Pyrrolidylmethyl)benzoic Acid Hydrochloride** (CAS No. 887922-93-2). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also furnishes detailed, generalized experimental protocols for the determination of key physicochemical parameters, such as melting point, solubility, and pKa, as well as for spectral analysis. These methodologies are based on standard practices for similar organic hydrochloride salts and benzoic acid derivatives. A general workflow for the physicochemical characterization of a new chemical entity is also provided.

Introduction

3-(1-Pyrrolidylmethyl)benzoic Acid Hydrochloride is a chemical compound of interest in medicinal chemistry and drug development. A thorough understanding of its physicochemical properties is fundamental for its application in research and formulation. These properties influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various dosage forms. This guide aims to consolidate the known information and provide a framework for its experimental characterization.

Physicochemical Properties

The publicly available quantitative data for **3-(1-Pyrrolidylmethyl)benzoic Acid Hydrochloride** is limited. The following table summarizes the currently known properties.

Property	Value	Source
CAS Number	887922-93-2	P&S Chemicals[1]
Molecular Formula	C ₁₂ H ₁₆ CINO ₂	Chem-Impex International[2]
Molecular Weight	241.71 g/mol	Chem-Impex International[2]
Melting Point	166 - 170 °C	Chem-Impex International[2]
Solubility	Data not available	N/A
pKa	Data not available	N/A

Experimental Protocols

The following sections detail generalized experimental protocols for determining the key physicochemical properties of a compound like **3-(1-Pyrrolidylmethyl)benzoic Acid Hydrochloride**.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, melting occurs over a narrow temperature range.

Methodology:

- Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus (e.g., a digital Mel-Temp or similar device) is used.
- Procedure:

- The capillary tube containing the sample is placed in the heating block of the apparatus.
- The sample is heated at a rapid rate initially to determine an approximate melting range.
- The apparatus is allowed to cool, and a second sample is heated slowly (1-2 °C per minute) starting from a temperature about 20 °C below the approximate melting point.
- The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes liquid is the completion of melting. This range is reported as the melting point.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. The solubility of **3-(1-Pyrrolidylmethyl)benzoic Acid Hydrochloride** would be of interest in various aqueous and organic solvents.

Methodology (Shake-Flask Method):

- Solvent Selection: A range of solvents of varying polarity should be tested, including water, buffered aqueous solutions at different pH values, ethanol, methanol, and dichloromethane.
- Procedure:
 - An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.
 - The vials are agitated (e.g., using a shaker) at a constant temperature (typically 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - After agitation, the samples are allowed to stand to allow undissolved solid to settle.
 - An aliquot of the supernatant is carefully removed and filtered to remove any suspended particles.
 - The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated with standard solutions of known concentrations.

- The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination

The pKa is a measure of the strength of an acid in solution. For **3-(1-Pyrrolidylmethyl)benzoic Acid Hydrochloride**, the pKa of the carboxylic acid group and the protonated pyrrolidine nitrogen are of interest.

Methodology (Potentiometric Titration):

- Sample Preparation: A known amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.
- Apparatus: A calibrated pH meter with a suitable electrode and an automated titrator.
- Procedure:
 - The solution of the compound is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).
 - The pH of the solution is measured after each addition of the titrant.
 - A titration curve is generated by plotting the pH versus the volume of titrant added.
 - The pKa value(s) can be determined from the titration curve. The pH at the half-equivalence point(s) corresponds to the pKa of the ionizable group(s).

Spectral Analysis

NMR spectroscopy provides detailed information about the structure of a molecule.

Methodology (^1H and ^{13}C NMR):

- Sample Preparation: A few milligrams of the compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- Apparatus: A high-field NMR spectrometer (e.g., 400 MHz or higher).

- Procedure:

- The sample tube is placed in the NMR spectrometer.
- ^1H and ^{13}C NMR spectra are acquired.
- The chemical shifts (δ) in parts per million (ppm), the multiplicity of the signals (e.g., singlet, doublet, triplet), and the integration of the signals are analyzed to elucidate the structure of the molecule. For the hydrochloride salt, the acidic proton of the carboxylic acid and the N-H proton of the protonated pyrrolidine may be observable, depending on the solvent and experimental conditions.

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
- Apparatus: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Procedure:
 - A background spectrum of the empty ATR crystal is recorded.
 - The sample is placed on the crystal, and the sample spectrum is recorded.
 - The spectrum, a plot of transmittance or absorbance versus wavenumber (cm^{-1}), is analyzed to identify characteristic absorption bands for functional groups. Key expected bands for **3-(1-Pyrrolidylmethyl)benzoic Acid Hydrochloride** would include:
 - O-H stretch of the carboxylic acid (broad, $\sim 2500\text{-}3300\text{ cm}^{-1}$).
 - C=O stretch of the carboxylic acid ($\sim 1700\text{ cm}^{-1}$).
 - N-H stretch of the hydrochloride salt ($\sim 2400\text{-}2700\text{ cm}^{-1}$).
 - C-H stretches of the aromatic and aliphatic groups ($\sim 2800\text{-}3100\text{ cm}^{-1}$).

- C=C stretches of the aromatic ring (~1450-1600 cm⁻¹).

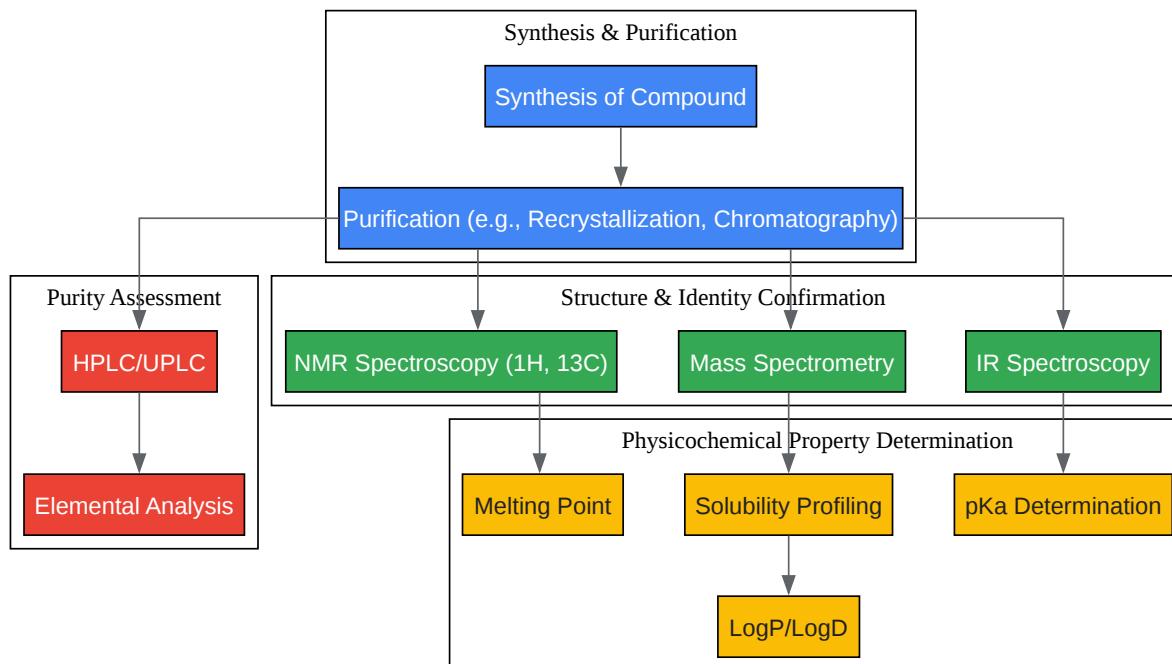
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

Methodology (Electrospray Ionization - ESI):

- Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile/water).
- Apparatus: A mass spectrometer equipped with an ESI source.
- Procedure:
 - The sample solution is infused into the ESI source.
 - The compound is ionized, typically forming the protonated molecule [M+H]⁺ in positive ion mode.
 - The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the parent ion and any fragment ions. This allows for the confirmation of the molecular weight of the free base.

Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the physicochemical characterization of a new chemical entity like **3-(1-Pyrrolidylmethyl)benzoic Acid Hydrochloride**.



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Caption: General workflow for the synthesis, purification, and physicochemical characterization of a new chemical entity.

Conclusion

While some fundamental physicochemical data for **3-(1-Pyrrolidylmethyl)benzoic Acid Hydrochloride** are available from chemical suppliers, a comprehensive experimental profile is lacking in the public domain. This guide provides standardized, generic protocols that can be employed by researchers and drug development professionals to determine the melting point, solubility, pKa, and spectral characteristics of this compound. The systematic application of

these methods will enable a thorough understanding of its chemical and physical properties, which is essential for its further development and application.

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